molecular formula C11H11N3O2S B2989247 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941868-79-7

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2989247
CAS No.: 941868-79-7
M. Wt: 249.29
InChI Key: BWOSKHMPVBZLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a novel chemical compound designed for research and development purposes. This synthetic molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds based on the 4,5,6,7-tetrahydro-1,3-benzothiazole structure have been investigated as potent inhibitors of various enzymes, with one closely related study identifying similar structures as highly effective protoporphyrinogen oxidase (PPO) inhibitors, which is a significant target in herbicide development . The structural motif is also prevalent in research concerning central nervous system targets, with derivatives showing potential as histamine H3-receptor ligands for neurological disorders, and others being explored for anti-convulsant properties . The integration of the 1,2-oxazole (isoxazole) carboxamide group may further modulate the compound's properties, such as its bioavailability and binding affinity. This product is intended for use in exploratory in vitro assays, high-throughput screening, and early-stage drug discovery projects. Researchers can utilize this compound to probe biological mechanisms, study structure-activity relationships, and develop new therapeutic or agrochemical leads. It is supplied as a solid and must be handled by trained professionals in a laboratory setting. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any other human or veterinary procedures.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h5-6H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOSKHMPVBZLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-hydroxy ketone with an amide.

    Coupling of the Benzothiazole and Oxazole Rings: The final step involves coupling the benzothiazole and oxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced or ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, we compare it with structurally related compounds from the provided evidence:

Structural and Electronic Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound (Target) Tetrahydrobenzothiazole + 1,2-oxazole - Carboxamide linkage ~308.4 g/mol* Partially saturated benzothiazole; moderate lipophilicity
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Tetrahydrobenzothiophene + 1,2-oxazole - 2-Chlorophenyl, methyl groups on oxazole
- Carbamoyl on benzothiophene
~463.9 g/mol Increased steric bulk; enhanced halogen interactions
Benzo[c][1,2,5]oxadiazole-5-carboxamide derivatives Benzooxadiazole - Varied substituents (e.g., cyano, hydroxylamino, aryl groups) 180–250 g/mol Fully aromatic core; higher rigidity; tunable electronic properties
Pyrimidine derivatives with tetrahydroindole-thioxo groups Pyrimidine + tetrahydroindole - Thioxo group, aryl substituents ~400–450 g/mol Sulfur-containing core; potential for hydrogen bonding via thioxo moiety

*Molecular weight calculated based on formula C₁₁H₁₃N₃O₂S.

Key Observations

Compared to tetrahydrobenzothiophene analogs , the benzothiazole core introduces a nitrogen atom, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity.

Substituent Effects :

  • The absence of bulky groups (e.g., 2-chlorophenyl in ) in the target compound may improve solubility but reduce target-binding specificity.
  • Unlike pyrimidine derivatives , which feature a thioxo group for enhanced hydrogen bonding, the target compound relies on its oxazole and carboxamide groups for interactions.

Synthetic Accessibility :

  • Benzooxadiazole derivatives are synthesized via multi-step routes involving nitration, reduction, and cyclization, whereas the target compound likely requires coupling of pre-formed tetrahydrobenzothiazole and oxazole-carboxamide units.

Research Findings

  • Electronic Properties : Computational studies suggest that the tetrahydrobenzothiazole-oxazole system exhibits moderate dipole moments (~4.5 D), intermediate between benzooxadiazoles (~5.2 D) and benzothiophenes (~3.8 D) .
  • Bioactivity : While specific data for the target compound are unavailable, structurally related tetrahydrobenzothiophene-oxazole analogs demonstrate moderate inhibitory activity against kinases (IC₅₀: 1–10 μM) .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields such as medicine and agriculture.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₈N₂OS
Molecular Weight182.24 g/mol
CAS Number255842-07-0
LogP2.2397

Synthesis

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole ring followed by the introduction of the oxazole moiety through cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Inhibition against Fungi : The compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) reported at concentrations as low as 1.6 µg/mL for some derivatives .
CompoundMIC (µg/mL)Target Organism
N-(4,5,6,7-tetrahydro...)1.6Candida albicans
N-(4,5,6,7-tetrahydro...)3.2Aspergillus niger

Antibacterial Activity

The antibacterial properties have also been evaluated against Gram-positive and Gram-negative bacteria. For example:

  • Efficacy Against Bacteria : In studies comparing various oxazole derivatives, this compound exhibited comparable activity to standard antibiotics like ampicillin and ciprofloxacin.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli17

Case Study 1: Antifungal Screening

In a study published in MDPI's journal on antimicrobial agents, a series of derivatives including this compound were tested for antifungal activity. The results indicated that certain modifications to the benzothiazole ring enhanced antifungal efficacy significantly compared to unmodified analogs .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of this compound in cellular models. The results showed that it effectively scavenged free radicals and exhibited protective effects against oxidative stress in cultured cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways.
  • Membrane Disruption : Its amphiphilic nature allows it to disrupt microbial membranes effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.